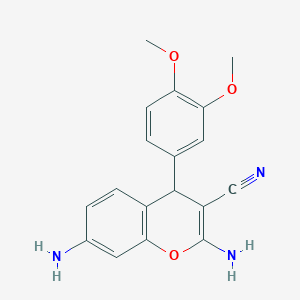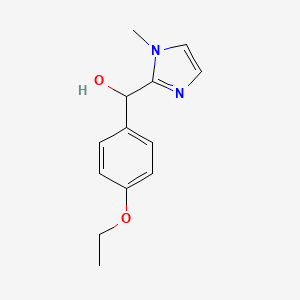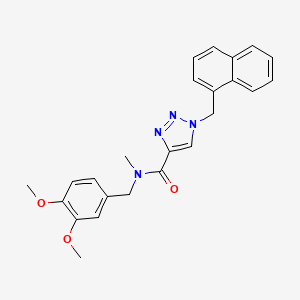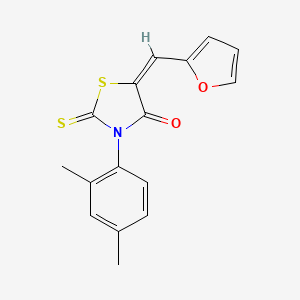
2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
説明
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, typically involves multicomponent reactions that offer high yields and diverse structural possibilities. For instance, Vereshchagin et al. (2017) describe a multicomponent synthesis approach for 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, yielding structures characterized by a variety of techniques including IR, XRD, and NMR studies (Vereshchagin et al., 2017). This method reflects the general synthetic route that could be adapted for the specific compound .
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of chromene derivatives. The study by Zhuang et al. (2006) on a closely related compound provides insight into the crystal structure, confirming its composition and arrangement through monoclinic space group measurements and various spectral analyses (Zhuang et al., 2006).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Sharma et al. (2015) detail the synthesis and crystal structure of similar carbonitrile compounds, shedding light on potential reactivity and chemical behavior through X-ray diffraction and hydrogen bonding analysis (Sharma et al., 2015).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. Studies like those by Sharma et al. (2015) offer insights into these properties through detailed characterization efforts, including X-ray crystallography and spectroscopic analysis (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interactions with various reagents, are of significant interest. The work by Costa et al. (2008) on the condensation of salicylaldehydes and malononitrile to synthesize new dimeric chromene derivatives provides valuable information on the chemical behavior and potential applications of these compounds (Costa et al., 2008).
科学的研究の応用
Antifungal and Antimicrobial Properties
- 2,7-Diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile derivatives demonstrate significant bioactivity. For instance, certain chromene derivatives have been shown to completely inhibit the growth of fungi like Aspergillus spp. and substantially reduce the production of ochratoxin A, a potent mycotoxin (Costa et al., 2008). Additionally, some chromene derivatives exhibit potent antibacterial effects against pathogenic strains such as Staphylococcus epidermidis and Bacillus subtilis, suggesting their potential as new antibacterial drugs (Moshafi et al., 2016).
Crystal Structure and Synthesis
- Research on the crystal structure and synthesis of chromene derivatives, including 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, has been extensive. Studies have detailed the synthesis process and confirmed structures through IR, 1H NMR, and X-ray diffraction techniques. These investigations provide foundational knowledge for the development of chromene-based compounds with specific biological and chemical properties (Zhuang et al., 2006), (Sharma et al., 2015).
Antimicrobial and Antitumor Agents
- Some novel chromene derivatives, synthesized from reactions involving 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, have shown significant antimicrobial and antitumor activities. These findings underscore the potential of chromene derivatives in the development of new therapeutic agents for treating infections and cancer (El-Shaaer, 2013).
Corrosion Inhibition
- Chromene derivatives, including those similar to 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, have been investigated for their use as corrosion inhibitors. They have shown effectiveness in protecting metals like steel in corrosive environments, indicating their potential application in industrial settings (Ansari et al., 2017).
特性
IUPAC Name |
2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(20)8-15(12)24-18(21)13(17)9-19/h3-8,17H,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEROQGCBKTCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385556 | |
| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5271-24-9 | |
| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)
![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)